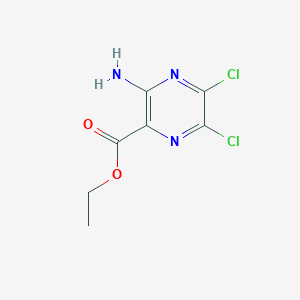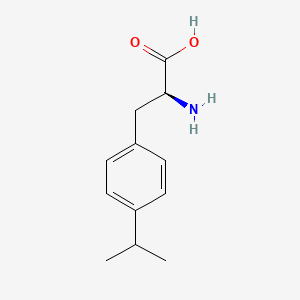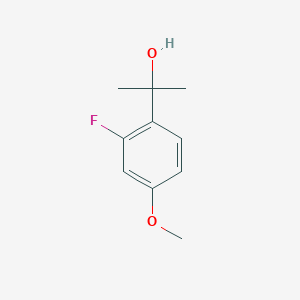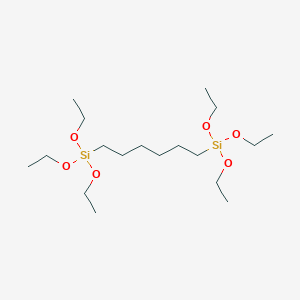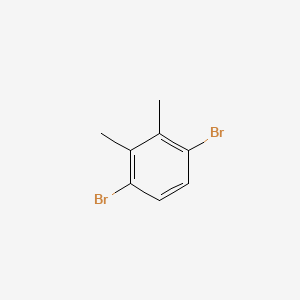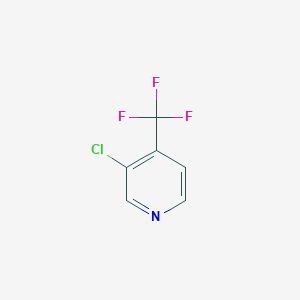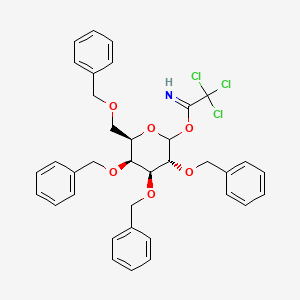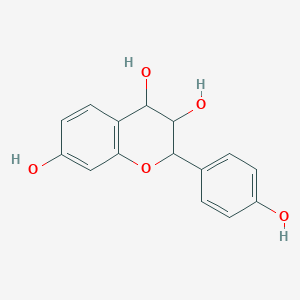
3,4,4',7-Tetrahydroxyflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan belongs to the class of organic compounds known as leucoanthocyanidins. These are flavonoids consisting of a flavan (3, 4-dihydro-2-phenyl-2H-1-benzopyran) moiety that carries two hydroxy groups at the C3- and C4-positions (2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan is primarily located in the cytoplasm. Outside of the human body, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan can be found in fruits. This makes (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Reactions and Derivatives
3,4,4',7-Tetrahydroxyflavan participates in various chemical reactions. For instance, 4′-Hydroxyflavylium salts, which are related to this compound, react with specific reagents to yield derivatives like para-hydroxyphenacyl-5-keto-tetrahydroxanthene and flavan derivatives. These compounds show isomerization to tetrahydroxanthenes in acid and alkaline media (Jurd, 1965).
Biological Interactions and Potential Therapeutic Uses
Studies indicate that compounds similar to 3,4,4',7-Tetrahydroxyflavan, such as Fisetin and Quercetin, exhibit significant interactions with DNA. These interactions might contribute to their potential therapeutic applications in diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).
Antioxidant and Anti-inflammatory Properties
Compounds closely related to 3,4,4',7-Tetrahydroxyflavan have demonstrated protective effects against hepatotoxicity. This suggests antioxidant and anti-inflammatory properties that could be relevant in treating liver-related ailments (Lu et al., 2013).
Spectroscopic Properties and Modeling
The spectroscopic properties of similar compounds, such as free phenolic 4‐arylflavan‐3‐ols, have been studied for their relevance in modeling natural phenolic oligoflavanoids. These studies contribute to our understanding of the spectroscopic behavior of compounds like 3,4,4',7-Tetrahydroxyflavan (Van Zyl et al., 1993).
Metabolic Studies and Health Effects
Research on flavan-3-ols, which are structurally related to 3,4,4',7-Tetrahydroxyflavan, has provided insights into their metabolic fate in humans. This includes understanding the formation of metabolites like glucuronidated, sulfated, and methylated derivatives, which are associated with beneficial health effects (Wiese et al., 2015).
properties
CAS RN |
93476-94-9 |
|---|---|
Product Name |
3,4,4',7-Tetrahydroxyflavan |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H |
InChI Key |
NTLUSUFJOUMRLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Other CAS RN |
149820-44-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




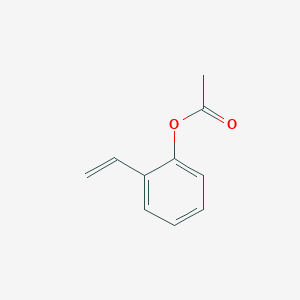
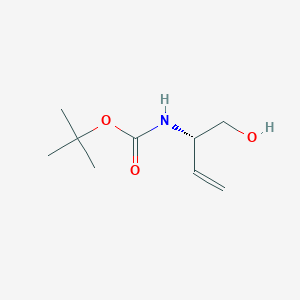
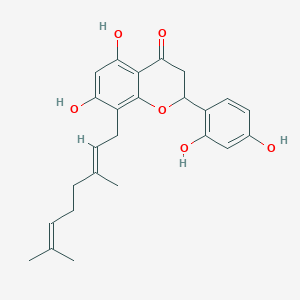
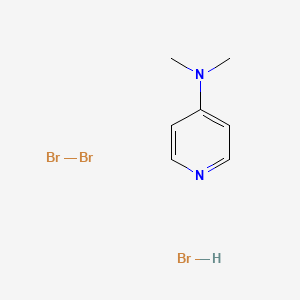
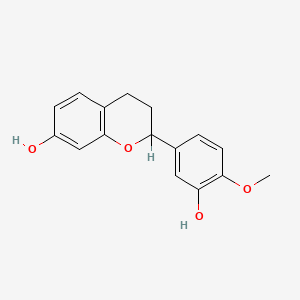
![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)
